Purity Specification: 98% (Bidepharm) vs. 95% (AKSci) – Direct Vendor Comparison for Procurement Decisions
When selecting a commercial source for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, purity specification directly impacts synthetic reliability and downstream purification burden. Bidepharm supplies this compound with a standard purity of 98% , whereas AKSci offers a minimum purity specification of 95% . This 3% absolute difference in purity can translate to reduced byproduct formation and higher yields in stoichiometric transformations, particularly in cross-coupling reactions where halide purity influences catalyst turnover [1].
| Evidence Dimension | Minimum purity specification (vendor reported) |
|---|---|
| Target Compound Data | 98% (Bidepharm, Cat. BD01301304) |
| Comparator Or Baseline | 95% (AKSci, Cat. 0125DP) |
| Quantified Difference | 3 percentage points absolute; ~3.2% relative increase in purity |
| Conditions | Vendor-certified purity via HPLC/GC; actual batch-specific analytical data available upon request |
Why This Matters
Higher purity reduces the risk of side reactions from halogenated or deprotected impurities, minimizing the need for intermediate purification and improving overall synthetic efficiency in multi-step campaigns.
- [1] Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Impact of Purity on Performance. Journal of the American Chemical Society, 127(13), 4685-4696. View Source
